molecular formula C19H14ClFN2O2 B2403432 N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-52-0

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2403432
CAS No.: 946254-52-0
M. Wt: 356.78
InChI Key: RHHSXBGFKSRFSR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker used to treat hypertension. Its unique dual-blocking action on both L-type and N-type calcium channels makes it a promising drug for the treatment of hypertension and related cardiovascular diseases.

Scientific Research Applications

Synthesis and Material Properties

Research has been conducted on the synthesis and characterization of aromatic polyamides, where related chemical structures have been utilized as key components. These studies explore how variations in molecular structure influence material properties like solubility, film formation capability, thermal stability, and glass transition temperatures. The use of related chemical compounds in the synthesis of polyamides demonstrates their importance in developing materials with desirable mechanical and thermal properties for industrial applications. The exploration into the synthesis of aromatic polyamides using bis(ether-carboxylic acid) derived from tert-butylhydroquinone highlights the role of these compounds in creating polymers with high thermal stability and solubility in various organic solvents, showcasing their potential in materials science (Yang, Hsiao, & Yang, 1999).

Biological and Pharmacological Studies

Several studies have explored the biological activities of related compounds, focusing on their potential as antibacterial agents, inverse agonists, and integrase inhibitors. These research efforts underscore the versatility of N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide related structures in contributing to the development of new therapeutic agents. For example, the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists indicate the potential of these compounds in developing treatments targeting the CB1 receptor, which could have implications in managing conditions such as obesity and addiction (Meurer et al., 2005).

Antimicrobial Activity

Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has demonstrated significant antimicrobial activity, highlighting the potential of structurally similar compounds in combating microbial infections. These findings open avenues for the development of new antimicrobial agents based on the structural framework of this compound and its derivatives, offering new strategies to tackle antibiotic resistance (Ahsan et al., 2016).

Chemical and Physical Properties

Studies on solvent effects and fluorescence quenching of related carboxamide compounds contribute to our understanding of their chemical behavior in different environments. This research is crucial for applications in sensing, imaging, and as probes in biochemical assays. For instance, investigations into the quenching of the fluorescence of ENCDTTC by aniline and carbon tetrachloride in different organic solvents provide insights into the photophysical properties of these compounds, which can be leveraged in designing fluorescence-based sensors and probes (Patil et al., 2013).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHSXBGFKSRFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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